

# A Comparative Crystallographic Guide to 2-Tributylstannylbenzothiazole Derivatives for Drug Discovery

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## Compound of Interest

Compound Name: 2-Tributylstannylbenzothiazole

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This guide provides a comprehensive comparison of the X-ray crystallographic data of **2-tributylstannylbenzothiazole** derivatives and related organotin compounds. Understanding the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. This document presents available crystallographic data, detailed experimental protocols for synthesis and analysis, and visual representations of relevant biological pathways to support researchers in the fields of medicinal chemistry and materials science.

## Comparative Crystallographic Data

While a specific, publicly available crystal structure for **2-tributylstannylbenzothiazole** was not identified at the time of this guide's compilation, the following tables present crystallographic data for structurally related organotin compounds and benzothiazole derivatives. This comparative data provides valuable insights into the expected bond lengths, bond angles, and crystal packing of the target compounds.

Table 1: Selected Crystallographic Data for Comparative Organotin Compounds

Compound	Crystal System	Space Group	Sn-C (Å)	Sn-N/S (Å)	C-Sn-C Angle (°)	Reference
Diphenyltin (IV) Schiff Base Complex	Monoclinic	P2 <sub>1</sub> /c	2.125(4), 2.109(4)	2.4760(11) (Sn-S)	-	[1]
Diorganotin Dicarboxylate [nBu <sub>2</sub> Sn(O <sub>2</sub> CC <sub>6</sub> H <sub>3</sub> -2-OH-4-OH) <sub>2</sub> ]	-	-	-	-	-	[2]
Triphenyltin Dithiocarbamate	Monoclinic	P2(1)/n	-	2.47 (Sn-S)	-	[3]
PhBr <sub>2</sub> Sn(C <sub>6</sub> H <sub>5</sub> ) <sub>3</sub>	-	-	-	-	-	[4]

Table 2: Selected Crystallographic Data for Benzothiazole Derivatives

Compound	Crystal System	Space Group	Key Bond Lengths (Å)	Key Bond Angles (°)	Reference
2-[[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl]benzo[d]thiazole	Monoclinic	P2 <sub>1</sub> /c	S1-C7: 1.752, N1-C7: 1.321	C8-N1-C7: 109.8	[5]
2-(Benzothiazol-2'-ylthio)acetohydrazide derivative	-	-	S2-C7 1.734 (2)	C7-S2-C8 102.27 (11)	[6]
Benzothiazole co-crystal with 1,4-diiodotetrafluorobenzene	-	-	-	-	[7]

## Experimental Protocols

This section outlines detailed methodologies for the synthesis of a 2-tributylstannylthiazole analogue, which can be adapted for benzothiazole derivatives, and a general protocol for single-crystal X-ray diffraction.

### Synthesis of 2-(Tributylstannyl)thiazole

This protocol is adapted from the synthesis of 2-(tributylstannyl)thiazole and can be modified for benzothiazole derivatives by substituting 2-bromobenzothiazole for 2-bromothiazole.

Materials:

- 2-Bromobenzothiazole

- n-Butyllithium (n-BuLi) in hexanes
- Tributyltin chloride ( $\text{Bu}_3\text{SnCl}$ )
- Anhydrous diethyl ether
- Anhydrous magnesium sulfate
- Water
- Argon or Nitrogen gas supply
- Standard glassware for air-sensitive reactions

Procedure:

- Under an inert atmosphere (Argon or Nitrogen), dissolve 2-bromobenzothiazole (1 equivalent) in anhydrous diethyl ether at 0 °C.
- Slowly add a solution of n-butyllithium in hexanes (1 equivalent) dropwise to the stirred solution.
- Allow the reaction to stir at 0 °C for 1 hour.
- Cool the reaction mixture to -78 °C.
- Slowly add a solution of tributyltin chloride (1 equivalent) in anhydrous diethyl ether.
- Stir the reaction mixture at -78 °C overnight.
- Quench the reaction by pouring it into water.
- Extract the aqueous layer with diethyl ether (3 times).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

## Single-Crystal X-ray Diffraction Analysis

This is a general workflow for the characterization of small molecules by single-crystal X-ray diffraction.<sup>[8][9]</sup>

Procedure:

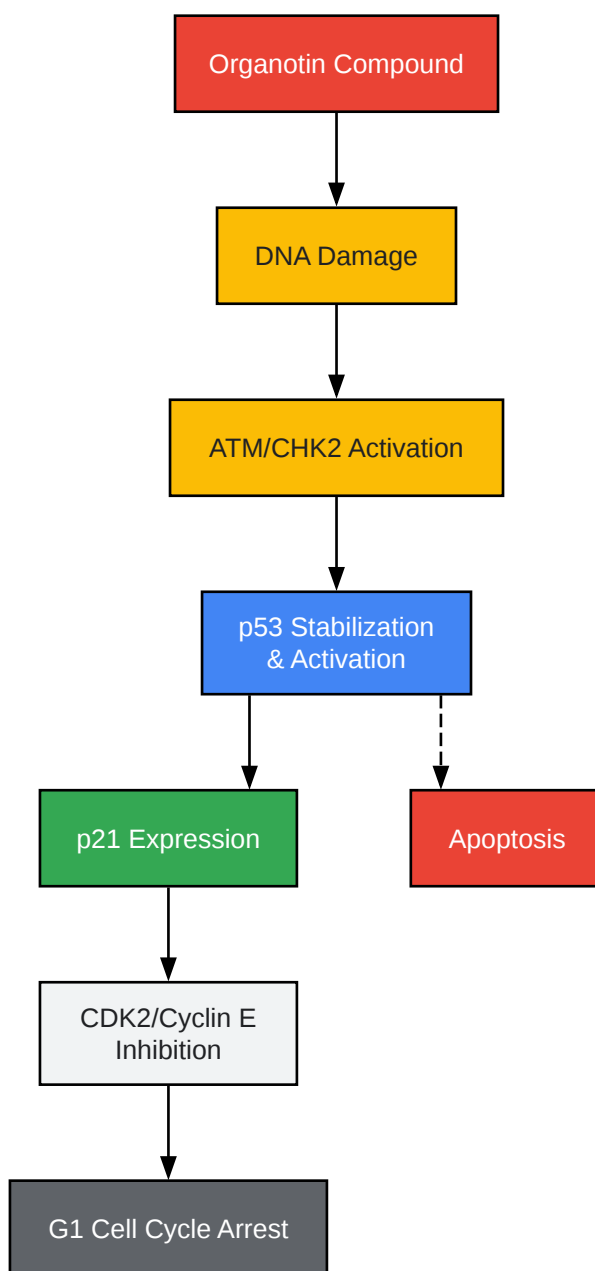
- **Crystal Growth:** Grow single crystals of the synthesized compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
- **Crystal Mounting:** Select a high-quality single crystal and mount it on a goniometer head.
- **Data Collection:** Mount the crystal on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.<sup>[8]</sup>
- **Data Processing:** The collected diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates and thermal parameters.<sup>[1]</sup>

## Biological Signaling Pathways

Organotin and benzothiazole compounds are known to exhibit a range of biological activities, including anticancer and antibacterial effects. The following diagrams illustrate potential mechanisms of action.

### Anticancer Mechanism of Organotin Compounds: p53-Mediated Cell Cycle Arrest

Organotin compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells, often through the activation of the p53 tumor suppressor pathway.<sup>[10]</sup>

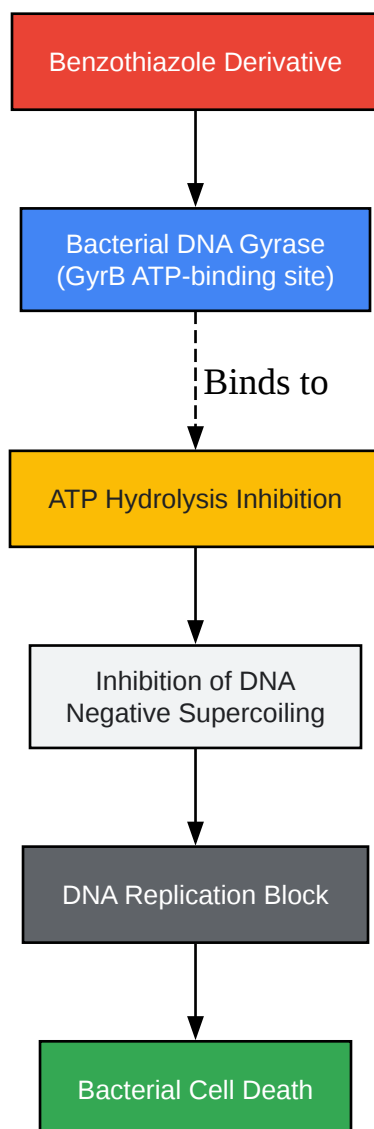


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Caption: p53-mediated cell cycle arrest induced by organotin compounds.

## Antibacterial Mechanism of Benzothiazole Derivatives: DNA Gyrase Inhibition

Certain benzothiazole derivatives exhibit antibacterial activity by targeting bacterial DNA gyrase, an essential enzyme for DNA replication.[11][12]



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Caption: Inhibition of bacterial DNA gyrase by benzothiazole derivatives.

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